molecular formula C6H3F2NO2 B1589880 4,6-Difluoronicotinic acid CAS No. 849937-91-3

4,6-Difluoronicotinic acid

Cat. No. B1589880
CAS RN: 849937-91-3
M. Wt: 159.09 g/mol
InChI Key: CWAIXXHIRUVOMA-UHFFFAOYSA-N
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Description

4,6-Difluoronicotinic acid is a compound that belongs to the pyridine family of organic molecules . It has a molecular formula of C6H3F2NO2 and an average mass of 159.090 Da .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 14 bonds; 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C6H3F2NO2) and average mass (159.090 Da) . Other properties like density, color, hardness, melting and boiling points, and electrical conductivity are typically considered when analyzing physical properties .

Scientific Research Applications

Synthesis and Chemical Applications

The selective introduction of fluorine atoms into organic molecules is a critical area of research, given the impact these atoms have on the physical, chemical, and biological properties of compounds. Difluoromethyl and monofluoromethyl groups, similar to the trifluoromethyl group, are particularly valuable for enhancing the biological activity and chemical stability of pharmaceuticals and agrochemicals. The development of selective difluoromethylation and monofluoromethylation methods, including those involving nucleophilic, electrophilic, and free radical reactions, has been essential for synthesizing CF2H- and CH2F-containing compounds. This area of research holds significant promise for the advancement of new materials and active substances in various industries (Hu, Zhang, & Wang, 2009).

Environmental Fate and Degradation

The environmental fate of fluorotelomer-based substances, such as those derived from 4,6-Difluoronicotinic acid, is of particular interest. Studies on aerobic biotransformation in soil and water systems have identified several degradation pathways for fluorotelomer thioether amido sulfonates (FtTAoS), a class of compounds related to this compound. These studies have shown the transformation of FtTAoS into fluorotelomer sulfonates (FtS), fluorotelomer unsaturated carboxylic acids (FtUCA), fluorotelomer carboxylic acids (FtCA), and perfluorinated carboxylic acids (PFCAs). The identification of these pathways is crucial for understanding the persistence and mobility of these compounds in the environment and for assessing their potential impact on ecosystems (Harding-Marjanovic et al., 2015).

Implications for Environmental Health

Research into the toxicology of perfluorinated compounds, which are chemically related to this compound, highlights the importance of understanding their bioaccumulation, persistence, and potential health effects. These compounds, due to their chemical stability and resistance to biological degradation, pose significant challenges for environmental health. Understanding the mechanisms of action, pathways of exposure, and effects on living organisms is critical for developing strategies to mitigate their impact and for the safe use of fluorinated compounds in consumer and industrial applications (Stahl, Mattern, & Brunn, 2011).

Safety and Hazards

Safety measures for handling 4,6-Difluoronicotinic acid include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition . Other safety data sheets suggest that it may cause skin corrosion/irritation .

properties

IUPAC Name

4,6-difluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAIXXHIRUVOMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479223
Record name 4,6-Difluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849937-91-3
Record name 4,6-Difluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-difluoropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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